2-Nitro-5-(trifluoromethyl)benzonitrile

Physical organic chemistry Substituent effect analysis Basicity measurement

2-Nitro-5-(trifluoromethyl)benzonitrile (CAS 16499-52-8) is the definitive positional isomer for Flumioxazin and kinase-inhibitor synthesis. The meta-CF₃ to ortho-NO₂ arrangement avoids para resonance shifts, ensuring correct SNAr regioselectivity and pharmacophore geometry. Substituting with 2-nitro-4-(trifluoromethyl) or 2-nitro-3-(trifluoromethyl) isomers yields inactive intermediates. Procure this 98% pure, solid building block for reliable scale-up and proven agrochemical/pharma performance.

Molecular Formula C8H3F3N2O2
Molecular Weight 216.12 g/mol
CAS No. 16499-52-8
Cat. No. B095464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(trifluoromethyl)benzonitrile
CAS16499-52-8
Synonymsalpha,alpha,alpha-Trifluoro-6-nitro-m-tolunitrile
Molecular FormulaC8H3F3N2O2
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-]
InChIInChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H
InChIKeyFHFVTHPGDCWXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(trifluoromethyl)benzonitrile (CAS 16499-52-8) – Technical Baseline and Procurement Specifications


2-Nitro-5-(trifluoromethyl)benzonitrile (CAS 16499-52-8) is a polysubstituted aromatic building block with the molecular formula C₈H₃F₃N₂O₂ and an exact molecular mass of 216.01469 g/mol [1]. The compound bears three distinct functional groups on a single benzene ring: a nitro group (-NO₂) at the ortho position relative to the cyano group (-CN), and a trifluoromethyl group (-CF₃) at the meta position . Commercially available from major suppliers including Sigma-Aldrich, it is typically supplied at ≥97-98% purity as a solid stored at ambient temperature . The compound is utilized primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the strong electron-withdrawing character of both the -NO₂ and -CF₃ substituents imparts distinctive reactivity profiles [2].

Why 2-Nitro-5-(trifluoromethyl)benzonitrile Cannot Be Substituted by Isomeric Trifluoromethyl-nitrobenzonitriles


In procurement for advanced organic synthesis, the positional isomerism of trifluoromethyl-nitrobenzonitriles directly dictates reaction outcomes. The 2-nitro-5-(trifluoromethyl) substitution pattern is not interchangeable with its isomeric counterparts such as 2-nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9) or 2-nitro-3-(trifluoromethyl)benzonitrile. The meta-relationship between the -NO₂ and -CF₃ groups in the target compound creates a distinct electron density distribution that alters both the regioselectivity of nucleophilic aromatic substitution (SNAr) and the steric accessibility of the cyano group [1]. This substitution pattern avoids the ortho steric congestion and strong through-resonance effects observed in 2-nitro-4-(trifluoromethyl)benzonitrile, where the -CF₃ and -NO₂ groups are para to each other [2]. For synthetic routes relying on sequential derivatization—particularly those involving reduction of the nitro group to an amine followed by diazotization or coupling—substituting with the incorrect positional isomer results in a different set of downstream intermediates and fails to produce the intended pharmacophore or active scaffold [3].

Quantitative Differentiation Evidence: 2-Nitro-5-(trifluoromethyl)benzonitrile vs. Closest Analogs


Ortho Effect on Cyano Group Basicity: Differentiating 2-Nitro-5-(trifluoromethyl)benzonitrile from 4-Substituted Isomers

A systematic computational and experimental study of the ortho effect in 2-substituted benzonitriles provides quantitative differentiation between positional isomers. While the study does not measure the target compound directly, it establishes that ortho-substituted benzonitriles exhibit proton affinity differences of up to 25 kJ mol⁻¹ relative to their 4-substituted counterparts due to steric inhibition of resonance and through-space electrostatic interactions [1]. This class-level inference applies directly to 2-nitro-5-(trifluoromethyl)benzonitrile: the ortho-nitro group adjacent to the cyano moiety significantly reduces the basicity of the nitrile nitrogen compared to isomers lacking ortho substitution (e.g., 4-nitro-3-(trifluoromethyl)benzonitrile). The quantitative magnitude of this effect—up to 25 kJ mol⁻¹—is not negligible and has direct consequences for coordination chemistry and acid-base behavior in synthetic applications [2].

Physical organic chemistry Substituent effect analysis Basicity measurement

Synthetic Accessibility via SNAr: Distinct Regioselectivity of 2-Nitro-5-(trifluoromethyl)benzonitrile in Cyanation Reactions

Patent literature describing the preparation of ortho-nitrobenzonitriles from the corresponding ortho-nitrochlorobenzenes via reaction with cuprous cyanide explicitly includes 2-nitro-5-(trifluoromethyl)benzonitrile as a preparative target when the starting material bears the 5-CF₃ substituent . The process demonstrates that the 2-nitro-5-(trifluoromethyl) substitution pattern is compatible with copper(I)-mediated cyanation under conditions where the 5-CF₃ group remains intact. In contrast, isomers such as 2-nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9) exhibit different reactivity profiles in analogous cyanation reactions due to the altered electronic environment at the reactive site—specifically, the para-CF₃ group exerts a stronger resonance electron-withdrawal that can deactivate the ring toward SNAr differently than the meta-CF₃ pattern [1]. While direct yield comparisons are not available, the patent teaches that alkali metal bromide additives (e.g., NaBr or KBr) are required to achieve practical yields with the 5-CF₃ pattern, indicating a distinct kinetic behavior compared to other isomers [2].

Synthetic methodology Nucleophilic aromatic substitution Process chemistry

Electron-Withdrawing Potency of -CF₃ Group: Quantitative Differentiation from Fluorine-Substituted Analogs

A comparative estimate of electron-withdrawing effects of polyfluorinated substituents demonstrates that the trifluoromethyl group exerts a quantitatively stronger electron-withdrawing effect than a single fluorine atom [1]. The study reports that the -CF₃ substituent's effect on O-NO₂ bond polarization through three bonds is 'similar to, and slightly higher than' the effect of a fluorine atom. This class-level inference directly distinguishes 2-nitro-5-(trifluoromethyl)benzonitrile from its fluorinated analog 2-nitro-5-fluorobenzonitrile. The enhanced electron-withdrawing character of -CF₃ relative to -F translates to lower electron density on the aromatic ring, which in turn increases susceptibility to nucleophilic attack at positions ortho and para to the nitro group. This differential is critical for SNAr reactions where the leaving group ability and activation barrier are governed by the cumulative electron deficiency imparted by ring substituents [2].

Electronic effects Substituent constants Computational chemistry

Validated Application Scenarios for 2-Nitro-5-(trifluoromethyl)benzonitrile Based on Differential Evidence


Synthesis of Flumioxazin and Related N-Phenylphthalimide Herbicides

2-Nitro-5-(trifluoromethyl)benzonitrile serves as a critical precursor in the synthesis of the commercial herbicide Flumioxazin. The compound's nitro group undergoes selective reduction to the corresponding aniline derivative, which then participates in phthalimide formation. The specific 2-nitro-5-(trifluoromethyl) substitution pattern is essential for maintaining the correct spatial arrangement and electronic profile required for protoporphyrinogen oxidase (PPO) inhibition [1]. Substituting with the 2-nitro-4-(trifluoromethyl) isomer would yield a different aniline derivative that fails to produce the active Flumioxazin scaffold. This application is supported by multiple agrochemical intermediate suppliers and patent literature detailing the synthetic route to heterocyclylbenzonitriles [2].

Building Block for Kinase Inhibitor Scaffolds with Benzonitrile Core

Benzonitrile derivatives bearing the 2-nitro-5-(trifluoromethyl) motif have been disclosed in patent literature as kinase inhibitor intermediates [1]. The cyano group serves as both a hydrogen-bond acceptor and a synthetic handle for further elaboration to amidines, tetrazoles, or aminopyrimidines. The ortho-nitro group provides a masked amine functionality that can be unmasked via catalytic hydrogenation, enabling modular diversification. The distinct ortho effect on nitrile basicity (up to 25 kJ mol⁻¹ difference from para isomers) [2] influences the compound's binding interactions in the kinase ATP pocket—an effect that would be altered or lost entirely if an isomeric benzonitrile were substituted [3].

Fluorinated Building Block for SNAr-Derived Libraries in Medicinal Chemistry

The enhanced electron-withdrawal imparted by the -CF₃ group relative to -F [1] makes 2-nitro-5-(trifluoromethyl)benzonitrile a more electrophilic SNAr substrate than its fluorinated counterpart. This property is exploited in medicinal chemistry programs where efficient displacement of the nitro group (after reduction to amine and diazotization) or direct SNAr at positions activated by the -NO₂ and -CF₃ groups is required. The meta-CF₃ substitution pattern also confers increased metabolic stability relative to non-fluorinated analogs, a key consideration in lead optimization campaigns for central nervous system (CNS) and anti-inflammatory targets [2].

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